molecular formula C8H8HgN2O4 B13799254 Bis(2,5-dioxopyrrolidin-1-yl)mercury

Bis(2,5-dioxopyrrolidin-1-yl)mercury

Cat. No.: B13799254
M. Wt: 396.75 g/mol
InChI Key: MLBQTLYAKKFTFA-UHFFFAOYSA-L
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Description

Bis(2,5-dioxopyrrolidin-1-yl)mercury is an organomercury compound characterized by two 2,5-dioxopyrrolidin-1-yl groups bonded to a central mercury atom. The 2,5-dioxopyrrolidin-1-yl moiety is a reactive succinimide derivative, commonly employed in chemical synthesis for its ability to act as an activating group in amide bond formation or crosslinking reactions. Mercury’s high electrophilicity and affinity for sulfur-containing biomolecules make this compound a potent reagent, albeit with significant toxicity concerns. Despite its utility in niche synthetic applications, detailed physicochemical data (e.g., boiling point, stability) and modern research on its biological or catalytic roles are sparse in the provided evidence.

Properties

Molecular Formula

C8H8HgN2O4

Molecular Weight

396.75 g/mol

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl)mercury

InChI

InChI=1S/2C4H5NO2.Hg/c2*6-3-1-2-4(7)5-3;/h2*1-2H2,(H,5,6,7);/q;;+2/p-2

InChI Key

MLBQTLYAKKFTFA-UHFFFAOYSA-L

Canonical SMILES

C1CC(=O)N(C1=O)[Hg]N2C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl)mercury typically involves the reaction of mercury(II) acetate with N-hydroxysuccinimide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-dioxopyrrolidin-1-yl)mercury can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form mercury(II) oxide and other by-products.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, potentially forming elemental mercury.

    Substitution: The 2,5-dioxopyrrolidin-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Mercury(II) oxide and other oxidized organic by-products.

    Reduction: Elemental mercury and reduced organic fragments.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2,5-dioxopyrrolidin-1-yl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving protein interactions and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl)mercury involves its ability to interact with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally related 2,5-dioxopyrrolidin-1-yl derivatives, though none directly involve mercury. Key comparisons focus on functional groups, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes Reference
Bis(2,5-dioxopyrrolidin-1-yl)mercury C₈H₁₀HgN₂O₄ 414.78 g/mol Mercury center, succinimide rings Potential crosslinking agent; high toxicity
2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate C₁₈H₁₃NO₅ 323.30 g/mol Succinimide, benzoyl ester Photoaffinity labeling; arylating agent
1-Benzyl 5-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate C₂₄H₂₄N₂O₈ 468.46 g/mol Succinimide, glutamate backbone Peptide synthesis; enzyme substrates
2,5-Dioxopyrrolidin-1-yl biotin derivatives Varies ~500–600 g/mol Succinimide, biotin linker Bioconjugation; protein tagging

Reactivity and Toxicity

  • This compound: Mercury’s electrophilicity enhances reactivity toward nucleophiles (e.g., thiols in proteins), but its toxicity limits biomedical applications. No data on LD₅₀ or environmental persistence are provided in the evidence.
  • Non-Mercury Derivatives: Succinimide esters (e.g., 4-benzoylbenzoate, biotin derivatives) are milder, with applications in bioconjugation and drug delivery. For example, biotin-linked derivatives enable targeted protein modification , while benzoylbenzoate derivatives serve as photoactivatable probes .

Structural Divergence

  • The mercury compound’s linear geometry (Hg center) contrasts with the tetrahedral or planar arrangements of carbon-based analogs. This difference likely alters solubility and stability; mercury’s atomic radius may sterically hinder reactions compared to smaller analogs like 4-benzoylbenzoate.

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